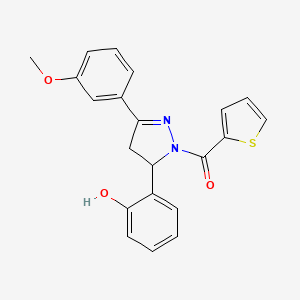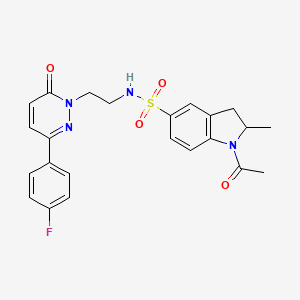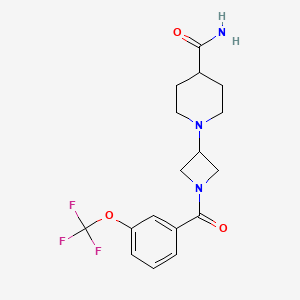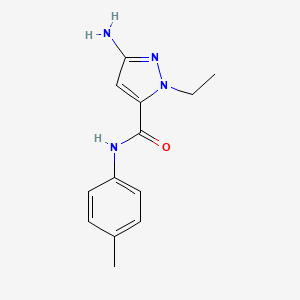
(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Regioselectivity The compound belongs to a broader class of chemicals involved in the highly regioselective synthesis of pyrazole derivatives. A noted method involves a 1,3-dipolar cycloaddition approach, demonstrating the utility of these compounds in constructing complex molecular architectures. Such synthetic routes are pivotal for producing derivatives with potential biological activities (Alizadeh, Moafi, & Zhu, 2015).
Antibacterial Applications Research on pyrazole derivatives, including structures akin to the specified compound, highlights their significant antibacterial properties. The creation of novel thiazolyl pyrazole and benzoxazole derivatives showcases the compounds' potential in addressing bacterial infections, underscoring the importance of such molecules in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Antimicrobial and Antifungal Activities The antimicrobial and antifungal screening of substituted phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones synthesized from pyrazole derivatives underlines their potential in combating microbial and fungal pathogens. Such studies are crucial for identifying new compounds that can be developed into effective antimicrobial and antifungal agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Anticancer Research The evaluation of pyrazoline derivatives for potential anticancer activity is another critical area of research. These compounds have been tested against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma cell line), showcasing their ability to inhibit cancer cell growth. Such findings are instrumental in the search for new anticancer therapies, indicating the compound's relevance in oncological research (Xu et al., 2017).
Corrosion Inhibition Beyond biological applications, pyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research suggests potential industrial applications, where these compounds could be used to protect metals from corrosion, highlighting the versatility of pyrazole derivatives in scientific research (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Propiedades
IUPAC Name |
[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-26-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)24)23(22-17)21(25)20-10-5-11-27-20/h2-12,18,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRIMXGIJZDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)
![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)
![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)
![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2438912.png)
![6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2438913.png)
![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)
![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)


![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)
![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)

